molecular formula C10H12O3 B12562781 1-(3,5-Dihydroxyphenyl)butan-2-one CAS No. 143406-81-9

1-(3,5-Dihydroxyphenyl)butan-2-one

Cat. No.: B12562781
CAS No.: 143406-81-9
M. Wt: 180.20 g/mol
InChI Key: MBBPZOTXWBKPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dihydroxyphenyl)butan-2-one is a phenolic ketone derivative characterized by a butan-2-one backbone substituted with a 3,5-dihydroxyphenyl group. For example, 1-(3,5-Dihydroxyphenyl)ethanone (CAS: N/A, molecular weight: 152.15 g/mol) is a structurally similar compound with a shorter carbonyl chain, serving as a critical intermediate in synthesizing β2-adrenergic agonists like terbutaline sulfate . The extended butan-2-one chain in the target compound may influence solubility, reactivity, and biological interactions compared to shorter-chain analogs.

Properties

CAS No.

143406-81-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(3,5-dihydroxyphenyl)butan-2-one

InChI

InChI=1S/C10H12O3/c1-2-8(11)3-7-4-9(12)6-10(13)5-7/h4-6,12-13H,2-3H2,1H3

InChI Key

MBBPZOTXWBKPET-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dihydroxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. For example, the condensation of 3,5-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dihydroxyphenyl)butan-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dihydroxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(3,5-Dihydroxyphenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(3,5-Dihydroxyphenyl)ethanone

  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Features: Shorter carbonyl chain (ethanone), used in synthesizing terbutaline (a bronchodilator).
  • Applications : Intermediate for pharmaceuticals targeting respiratory diseases .

1-(3,5-Dihydroxyphenyl)heptan-2-one

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28 g/mol
  • Key Features : Extended heptan-2-one chain; increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Target Compound: 1-(3,5-Dihydroxyphenyl)butan-2-one

  • Inferred Properties : Intermediate chain length balances solubility and bioavailability. Likely serves as a precursor for bioactive molecules, though direct pharmacological data is unavailable in the evidence.

Functional Group Modifications

1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one

  • Molecular Formula : C₁₀H₁₀Cl₂O₂
  • Molecular Weight : 233.09 g/mol
  • Key Features : Chlorine substituents enhance electrophilicity and stability, making it suitable for synthetic intermediates in halogenated compound synthesis .

1-(3,4-Dihydroxyphenyl)propan-2-one

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol (estimated)

Pharmacologically Active Derivatives

Terbutaline Sulfate

  • Molecular Formula: (C₁₂H₁₉NO₃)₂·H₂SO₄
  • Molecular Weight : 548.6 g/mol
  • Key Features: Derived from 1-(3,5-Dihydroxyphenyl)ethanone via amino alcohol substitution. Acts as a β2-adrenergic agonist for asthma treatment .

1-(3,5-Dihydroxyphenyl)-2-[(tert-butyl)(benzyl)amino]ethanone Hydrobromide

  • Molecular Formula: C₁₉H₂₄BrNO₃
  • Molecular Weight : 394.3 g/mol
  • Key Features : Tertiary amine modification enhances receptor affinity, demonstrating how ketone intermediates are functionalized for therapeutic activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-(3,5-Dihydroxyphenyl)ethanone C₈H₈O₃ 152.15 Ethanone chain Bronchodilator intermediate
1-(3,5-Dihydroxyphenyl)butan-2-one C₁₀H₁₂O₃ 180.20 (estimated) Butan-2-one chain Presumed synthetic intermediate
1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one C₁₀H₁₀Cl₂O₂ 233.09 Cl substituents Halogenated intermediate
Terbutaline Sulfate (C₁₂H₁₉NO₃)₂·H₂SO₄ 548.6 Amino alcohol derivative β2-adrenergic agonist

Table 2: Pharmacological Derivatives

Compound Name Modification Type Biological Activity
1-(3,5-Dihydroxyphenyl)-2-[(tert-butyl)(benzyl)amino]ethanone Aminoalkylation Bronchodilator impurity
4-Deoxyadhumulone Prenylated side chains Natural product analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.